molecular formula C18H29NO2 B091260 2,4,6-Tri-tert-butylnitrobenzene CAS No. 4074-25-3

2,4,6-Tri-tert-butylnitrobenzene

Cat. No.: B091260
CAS No.: 4074-25-3
M. Wt: 291.4 g/mol
InChI Key: IMDZOFHRUMJNQR-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylnitrobenzene is an organic compound with the molecular formula C18H29NO2. It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a nitro group at the para position. This compound is known for its bulky structure and is often used in various chemical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-tert-butylnitrobenzene typically involves the nitration of 2,4,6-Tri-tert-butylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri-tert-butylnitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Tri-tert-butylnitrobenzene is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylnitrobenzene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can participate in redox reactions, while the bulky tert-butyl groups can influence the compound’s steric interactions with other molecules. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison: 2,4,6-Tri-tert-butylnitrobenzene is unique due to the presence of three tert-butyl groups and a nitro group, which confer distinct steric and electronic properties. Compared to 2,4,6-Tri-tert-butylaniline, which has an amino group instead of a nitro group, this compound exhibits different reactivity and applications. Similarly, 2,4,6-Tri-tert-butylnitrosobenzene, with a nitroso group, shows different chemical behavior and uses .

Properties

IUPAC Name

1,3,5-tritert-butyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDZOFHRUMJNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193724
Record name 1,3,5-Tri(tert-butyl)-2-nitrobenzene
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Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-25-3
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-25-3
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Record name 1,3,5-Tri-tert-butyl-2-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tri(tert-butyl)-2-nitrobenzene
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Record name 1,3,5-tri(tert-butyl)-2-nitrobenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.627
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Record name 1,3,5-TRI-TERT-BUTYL-2-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the bulky structure of 2,4,6-Tri-tert-butylnitrobenzene affect its nitrogen chemical shift compared to other nitrobenzenes?

A1: While traditional reactivity parameters don't offer a clear explanation, solid-state nitrogen-15 NMR studies coupled with computational modeling provide valuable insights []. The study reveals that despite significant variations in the principal components (δ11, δ22, δ33) of the nitrogen chemical shift (CS) tensor among para-substituted nitrobenzenes, the isotropic chemical shifts (δiso) remain within a narrow 3 ppm range. This is attributed to the opposing trends in the tensor components, where δ11 and δ33 increase with electron-withdrawing para substituents while δ22 decreases. These opposing changes effectively cancel each other out, resulting in the observed small variation in δiso. This finding highlights the importance of considering tensor components rather than just isotropic shifts when investigating electronic environments in nitrobenzenes. [] - https://www.semanticscholar.org/paper/84de8d3ddfa0c8c43b33520c28cac5c1c2064477

Q2: Can you explain the concept of strain enthalpy and how it was determined for this compound?

A2: Strain enthalpy represents the increase in enthalpy of a molecule due to steric strain arising from interactions between its substituents. In the case of this compound and other alkylnitrobenzenes, researchers employed combustion calorimetry to determine the standard molar enthalpies of formation in both liquid and crystalline states []. Vapor pressure measurements across a temperature range provided the molar enthalpies of sublimation or vaporization. These values, combined with group additivity rules, allowed for the calculation of strain enthalpies. Deviations from the group additivity values provided insights into the nature and strength of intramolecular interactions within the molecule, specifically highlighting the impact of steric hindrance from the bulky tert-butyl groups surrounding the nitro group. [] - https://www.semanticscholar.org/paper/52589a63f6b6caf29bf1560c7ddf533cc6f37ad7

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